molecular formula C10H5Cl2NO3 B6330382 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% CAS No. 1248935-84-3

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95%

Cat. No. B6330382
CAS RN: 1248935-84-3
M. Wt: 258.05 g/mol
InChI Key: ACOMHQPJFVGFIT-UHFFFAOYSA-N
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Description

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid is a chemical compound . It is used in the preparation of Pyrazine and Imidazolidine derivatives and their uses to treat viral infections, including hepatitis C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid include a boiling point of 485.6±45.0 °C, a density of 1.543±0.06 g/cm3, and a pKa of 3.17±0.10 .

Mechanism of Action

The mechanism of action of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 results in the inhibition of the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which can reduce the production of certain hormones, such as prostaglandin E2 (PGE2). Additionally, 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has been shown to inhibit the enzyme phospholipase A2 (PLA2), which can reduce the production of certain fatty acids, such as arachidonic acid.

Advantages and Limitations for Lab Experiments

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a relatively cheap and readily available compound. It is also soluble in water and organic solvents, making it easy to work with. Additionally, it has a low toxicity, making it safe to handle and use in experiments.
However, there are some limitations to using 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% in laboratory experiments. It is a relatively unstable compound, and can degrade over time. It is also not very soluble in some solvents, making it difficult to work with in certain experiments. Additionally, it can react with other compounds, making it difficult to isolate and purify.

Future Directions

There are several potential future directions for research involving 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95%. One potential direction is to further explore the biochemical and physiological effects of the compound, such as its effects on inflammation and pain. Another potential direction is to develop new methods for synthesizing the compound, such as using electrochemical or enzymatic methods. Additionally, further research could be conducted to explore the potential applications of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% in drug development and other areas of medicine. Finally, research could be conducted to explore the potential toxicity of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% and its effects on the environment.

Synthesis Methods

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 3,4-dichlorophenol and oxalic acid in the presence of sulfuric acid. This reaction results in the formation of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% and other byproducts, such as dichloroacetic acid and dichlorophenol. Another method involves the reaction of 3,4-dichlorophenol and sodium hydroxide in the presence of sulfuric acid. This reaction results in the formation of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% and other byproducts, such as sodium chloride and dichlorophenol.

Scientific Research Applications

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-methoxy-benzoic acid. It has also been used as a reagent in the synthesis of a variety of compounds, such as 4-chloro-3-methyl-benzoic acid. 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has also been used in the synthesis of novel compounds, such as 3,4-dichlorophenyl-3-methyl-benzoic acid.

Safety and Hazards

5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid is classified as an irritant, especially for tissues including eyes and mucous membranes . Inhalation of dust from the chemical is poisonous .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMHQPJFVGFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=CO2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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